2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide is a chemical compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro linkage. The specific structure of this compound includes a nitrogen atom within the spiro linkage, which imparts unique chemical and physical properties to the compound .
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spiro linkage . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In industry, it may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide involves its interaction with specific molecular targets and pathways. The nitrogen atom within the spiro linkage plays a crucial role in its reactivity and interaction with biological molecules . The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide can be compared with other similar spirocyclic compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives . These compounds share the spirocyclic structure but differ in the specific atoms and functional groups present within the rings. The unique features of this compound, such as the presence of the nitrogen atom, contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85674-94-8 |
---|---|
Molekularformel |
C11H18IN |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
2-methyl-2-azoniaspiro[5.5]undeca-1,9-diene;iodide |
InChI |
InChI=1S/C11H18N.HI/c1-12-9-5-8-11(10-12)6-3-2-4-7-11;/h2-3,10H,4-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KEEXBYSSQDJUJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC2(CCC1)CCC=CC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.